2-epi-Ivermectin B1a
CAS No.:
Cat. No.: VC0204022
Molecular Formula: C₄₈H₇₄O₁₄
Molecular Weight: 875.09
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₄₈H₇₄O₁₄ |
|---|---|
| Molecular Weight | 875.09 |
Introduction
Chemical Structure and Properties
Molecular Characteristics
2-epi-Ivermectin B1a possesses distinct molecular characteristics that define its physical and chemical behavior. The compound is characterized by the molecular formula C48H74O14 and a molecular weight of approximately 875.09 g/mol . Structurally, it differs from ivermectin specifically at the 2-position, where epimerization has occurred, altering the three-dimensional orientation of certain functional groups while maintaining the same atomic composition as the parent compound.
Table 1: Physical and Chemical Properties of 2-epi-Ivermectin B1a
The physical appearance of 2-epi-Ivermectin B1a is described as either an off-white to light beige solid or simply a white solid, depending on the source . This slight variation in description may reflect differences in synthetic routes, purification methods, or simply observational differences between manufacturers.
Solubility and Stability
From a stability perspective, 2-epi-Ivermectin B1a requires careful storage considerations. It is described as hygroscopic, indicating its tendency to absorb moisture from the surrounding environment . This property necessitates storage under an inert atmosphere to prevent degradation. Furthermore, the recommended storage temperature is consistently reported as -20°C , which reflects the compound's potential thermal instability at ambient conditions. These storage requirements highlight the importance of proper handling procedures when working with this compound in research or quality control settings.
Formation and Synthesis
Epimerization Process
2-epi-Ivermectin B1a forms through a specific chemical transformation of ivermectin known as epimerization. This process involves the stereochemical inversion at the 2-position of the molecule, resulting in an epimer of the original compound. The formation occurs specifically under base-catalyzed conditions, positioning 2-epi-Ivermectin B1a as an intermediate in the decomposition pathway of ivermectin . This epimerization represents a critical step in understanding the stability and degradation mechanisms of ivermectin in various environmental and pharmaceutical contexts.
The base-catalyzed isomerization process has been the subject of scientific investigation, as referenced in the work by Pivnichny et al. published in the Journal of Agricultural and Food Chemistry (1988) . Their research elucidated the mechanisms through which avermectins, including ivermectin, undergo isomerization under basic conditions. This knowledge contributes significantly to our understanding of the stability challenges associated with ivermectin formulations and how its molecular structure can be altered in various environments.
Further Transformation
The epimerization at the 2-position represents just the initial stage in a more complex decomposition pathway. After its formation, 2-epi-Ivermectin B1a undergoes further transformation, rearranging irreversibly to form the isomeric alkene analog, Δ2-ivermectin B1a . This subsequent conversion highlights the dynamic nature of ivermectin's degradation pathway and positions 2-epi-Ivermectin B1a as a transient yet crucial intermediate in this process. The irreversible nature of this secondary transformation indicates that once formed, Δ2-ivermectin B1a becomes the terminal product in this specific degradation pathway, unable to revert to either 2-epi-Ivermectin B1a or the original ivermectin structure.
Understanding this sequential degradation process provides valuable insights for pharmaceutical formulation development, quality control strategies, and stability assessments for ivermectin-containing products. The identification of specific intermediates like 2-epi-Ivermectin B1a allows for more targeted analytical approaches when monitoring product quality throughout shelf life.
Biological and Environmental Significance
Despite the importance of ivermectin as an antiparasitic agent in human and animal health, there is a notable absence of published information regarding the biological activity or environmental presence of 2-epi-Ivermectin B1a . This knowledge gap is particularly significant considering the widespread use of ivermectin globally and the potential for its degradation products to persist in biological systems or environmental matrices.
Similarly, while ivermectin's environmental fate and effects have been studied to some extent, the environmental behavior of 2-epi-Ivermectin B1a remains unexplored. This represents a significant knowledge gap, particularly considering the potential for this degradation product to form under various environmental conditions where ivermectin may be present.
Research Gaps
The most striking feature in the literature surrounding 2-epi-Ivermectin B1a is the explicit acknowledgment that "there are no published reports of the biological activity or the levels of Epi-Ivermectin B1a in animals or the environment" . This unambiguous statement highlights a substantial research gap that warrants attention from the scientific community. Key areas requiring investigation include:
-
Potential biological activity, including antiparasitic efficacy compared to the parent compound
-
Toxicological profile in various biological systems
-
Pharmacokinetic behavior if inadvertently administered as part of degraded ivermectin formulations
-
Environmental persistence and potential ecological impacts
-
Analytical methods optimized specifically for detection in complex biological and environmental matrices
Research Gaps and Future Directions
The current state of knowledge regarding 2-epi-Ivermectin B1a presents several critical research gaps that merit focused scientific investigation. Foremost among these is the need to evaluate its biological activity, if any. Given that the compound represents a structural modification of a highly effective antiparasitic agent, determining whether it retains any of ivermectin's therapeutic properties or potentially exhibits novel biological activities would contribute significantly to our understanding of structure-activity relationships within this class of compounds.
Toxicological assessments represent another critical research direction. As a degradation product of a widely used pharmaceutical agent, humans and animals may be inadvertently exposed to 2-epi-Ivermectin B1a through degraded ivermectin formulations. Understanding its safety profile would therefore contribute to comprehensive risk assessments for ivermectin products, particularly those approaching or exceeding their shelf life.
Environmental monitoring constitutes a third important research direction. Developing and validating analytical methods specifically optimized for detecting 2-epi-Ivermectin B1a in environmental matrices such as soil, water, and biological specimens would enable assessments of its environmental persistence and potential ecological impacts. Such research would complement existing environmental studies focused on the parent compound and provide a more comprehensive understanding of ivermectin's environmental footprint.
Future research might also explore the potential for 2-epi-Ivermectin B1a to serve as a marker for ivermectin degradation in quality control applications. By establishing quantitative relationships between storage conditions, time, and the formation of this epimer, pharmaceutical manufacturers could potentially develop improved stability-indicating methods for ivermectin products.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume